REACTION_CXSMILES
|
[C:1]1([CH3:12])[C:2](S(OC)(=O)=O)=[CH:3][CH:4]=[CH:5][CH:6]=1.[CH3:13][C:14](C)([O-:16])[CH3:15].[K+]>C1(C)C=CC=CC=1>[CH2:12]([O:16][CH:14]([CH3:15])[CH3:13])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|
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Name
|
1,3-diPEGoxy-2-benzyloxypropane
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Quantity
|
0.55 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.62 mL
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)OC)C
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0.81 mL
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)OC)C
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was fitted with a septum
|
Type
|
CUSTOM
|
Details
|
a Dean-Stark trap and the compound was azeotropically dried under an inert atmosphere
|
Type
|
CUSTOM
|
Details
|
The trap was replaced with a reflux condenser
|
Type
|
CUSTOM
|
Details
|
was kept at 45° C.
|
Type
|
STIRRING
|
Details
|
the reaction was stirred for an additional 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The flask was removed from the oil bath
|
Type
|
CUSTOM
|
Details
|
The solution was transferred to a single-necked round bottom flask
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by rotary evaporation
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 5 ml of methylene chloride
|
Type
|
CUSTOM
|
Details
|
precipitated by the addition of 50 ml of diethyl ether
|
Type
|
FILTRATION
|
Details
|
The product was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |